

Hexarelin Acetate: A Technical Guide to its Chemical Structure, Signaling, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin acetate is a potent, synthetic hexapeptide agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor. Its ability to stimulate robust growth hormone (GH) release has made it a subject of extensive research. Beyond its endocrine effects, Hexarelin exhibits significant, GH-independent cardiovascular activity, primarily through its interaction with the CD36 receptor. This technical guide provides an indepth overview of the chemical properties, signaling pathways, and common experimental methodologies associated with **Hexarelin acetate**.

Chemical Structure and Properties

Hexarelin is a hexapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2.[1] The acetate salt form enhances its stability and solubility.[2]



Property	Value	Reference(s)	
Chemical Name	L-Histidyl-2-methyl-D- tryptophyl-L-alanyl-L- tryptophyl-D-phenylalanyl-L- lysinamide acetate	[3]	
Molecular Formula (Free Base)	C47H58N12O6	[1][4][5][6]	
Molecular Weight (Free Base)	887.04 g/mol	[3][4][5][6]	
CAS Number (Hexarelin)	140703-51-1	[1][7]	
CAS Number (Hexarelin Acetate)	208251-52-9	[2][3][4][8][9][10]	
Amino Acid Sequence	H-His-D-2-Me-Trp-Ala-Trp-D- Phe-Lys-NH2	[1]	
IUPAC Name	6-amino-2-[[2-[[2-[2-[[2-[[2- amino-3-(1H-imidazol-5- yl)propanoyl]amino]-3-(2- methyl-1H-indol-3- yl)propanoyl]amino]propanoyl] amino]-3-(1H-indol-3- yl)propanoyl]amino]-3- phenylpropanoyl]amino]hexan amide	[4]	

Signaling Pathways

Hexarelin's biological effects are mediated through at least two distinct receptor systems, leading to a range of physiological responses.

GHSR-1a Mediated Growth Hormone Release

The primary mechanism of action for Hexarelin is its potent agonism of the growth hormone secretagogue receptor type 1a (GHSR-1a).[11] This G-protein coupled receptor (GPCR) is predominantly expressed in the anterior pituitary and hypothalamus. Binding of Hexarelin to GHSR-1a initiates a signaling cascade through the Gq/11 protein, activating phospholipase C



(PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that stimulates the secretion of growth hormone from somatotroph cells.

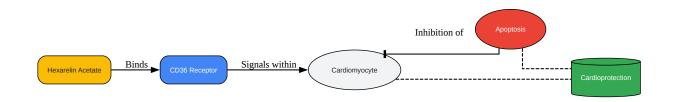


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Hexarelin-GHSR-1a Signaling Pathway.

CD36-Mediated Cardiovascular Effects

Hexarelin also exerts direct cardiovascular effects that are independent of its GH-releasing activity. These effects are primarily mediated through the scavenger receptor CD36, which is expressed in cardiomyocytes and endothelial cells. The binding of Hexarelin to CD36 is implicated in cardioprotective mechanisms, including the inhibition of apoptosis in cardiomyocytes.



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Hexarelin's Cardioprotective Signaling.

Quantitative Data



The following tables summarize key quantitative parameters for **Hexarelin acetate** based on preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters

Parameter	Species	Route	Value	Reference(s)
Half-life (t½)	Human	IV	~55 minutes	
Rat	IV	75.9 ± 9.3 minutes		
Dog	IV	120 minutes	_	
Bioavailability	Rat	SC	64%	
Clearance	Rat	IV	7.6 ± 0.7 mL/min/kg	
Dog	IV	4.28 mL/min/kg		_
Volume of Distribution (Vd)	Rat	IV	744 ± 81 mL/kg	
Dog	IV	387.7 mL/kg		_

Table 2: In Vitro and In Vivo Potency

Parameter	Assay	Species/Syste m	Value	Reference(s)
ED50 (GH Release)	In vivo	Human	0.48 ± 0.02 μg/kg	
EC50 (GH Release)	In vitro	Rat Pituitary Cells	2.7 ± 1.4 nmol/L	
Kd (Cardiac Receptor)	Radioligand Binding	Rat Cardiac Membranes	14.5 nmol/L	
IC50 (CD36 Binding)	Competition Binding	Rat Cardiac Membranes	2.9 μmol/L	_



Experimental Protocols

This section details common methodologies used to investigate the activity of **Hexarelin** acetate.

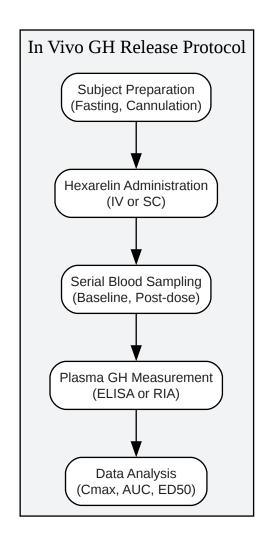
In Vivo Growth Hormone Release Assay

Objective: To determine the potency and efficacy of Hexarelin in stimulating GH release in vivo.

Methodology:

- Subjects: Healthy human volunteers or animal models (e.g., rats, dogs).
- Administration: Hexarelin is administered intravenously (IV) or subcutaneously (SC) at various doses. A saline control is also included.
- Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-administration.
- GH Measurement: Plasma or serum GH concentrations are quantified using a validated immunoassay (e.g., ELISA, RIA).
- Data Analysis: The peak GH concentration (Cmax) and the area under the curve (AUC) are calculated to assess the dose-response relationship and determine parameters like ED50.





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Workflow for In Vivo GH Release Assay.

In Vitro Cardiomyocyte Apoptosis Assay

Objective: To evaluate the cardioprotective effects of Hexarelin by measuring its ability to inhibit apoptosis in cardiomyocytes.

Methodology:

- Cell Culture: Primary cardiomyocytes are isolated from neonatal rats and cultured.
- Induction of Apoptosis: Apoptosis is induced by treating the cells with an agent like Angiotensin II.



- Hexarelin Treatment: Cells are co-incubated with the apoptosis-inducing agent and various concentrations of Hexarelin.
- Apoptosis Assessment: Apoptosis is quantified using methods such as:
 - TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation.
 - Flow Cytometry: Using Annexin V and propidium iodide staining to identify apoptotic and necrotic cells.
 - Caspase-3 Activity Assay: To measure the activity of a key executioner caspase.
- Data Analysis: The percentage of apoptotic cells in Hexarelin-treated groups is compared to the control group to determine the anti-apoptotic effect.

GHSR-1a Radioligand Binding Assay

Objective: To determine the binding affinity of Hexarelin for the GHSR-1a receptor.

Methodology:

- Membrane Preparation: Cell membranes expressing GHSR-1a are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
- Radioligand: A radiolabeled ligand for GHSR-1a (e.g., [125I]-Ghrelin or [35S]-MK-0677) is used.
- Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Hexarelin.
- Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC50 (the
 concentration of Hexarelin that inhibits 50% of radioligand binding) is determined. The Ki
 (inhibition constant) can then be calculated using the Cheng-Prusoff equation.



Inositol Monophosphate (IP-1) Accumulation Assay

Objective: To measure the functional activation of the Gq-coupled GHSR-1a by quantifying the accumulation of the downstream second messenger, IP-1.

Methodology:

- Cell Culture: A cell line stably expressing GHSR-1a is cultured in multi-well plates.
- Cell Stimulation: Cells are stimulated with varying concentrations of Hexarelin in the presence of lithium chloride (LiCl), which inhibits the degradation of IP-1.
- Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured using a competitive immunoassay, often a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
- HTRF Detection: In the HTRF assay, a d2-labeled IP-1 competes with the IP-1 in the cell lysate for binding to a terbium cryptate-labeled anti-IP-1 antibody. The HTRF signal is inversely proportional to the concentration of IP-1 in the sample.
- Data Analysis: A standard curve is used to quantify the IP-1 concentration. The data are then
 plotted to generate a dose-response curve and determine the EC50 value for Hexarelininduced IP-1 accumulation.

Conclusion

Hexarelin acetate is a multifaceted synthetic peptide with well-characterized effects on growth hormone secretion and emerging roles in cardiovascular protection. Its dual receptor activity through GHSR-1a and CD36 presents a unique pharmacological profile. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Hexarelin and related compounds. Further research is warranted to fully elucidate the clinical implications of its diverse signaling pathways.

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